

Application Note: Synthesis of 2-Ethoxycarbonylcyclohexanone via Dieckmann Condensation of Diethyl Pimelate

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Compound of Interest		
Compound Name:	Diethyl pimelate	
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Abstract

This application note provides a detailed experimental protocol for the synthesis of 2-ethoxycarbonylcyclohexanone through the Dieckmann condensation of **diethyl pimelate**. The Dieckmann condensation is a robust intramolecular cyclization reaction essential for the formation of five- and six-membered rings, making it a cornerstone in the synthesis of various carbocyclic and heterocyclic compounds used in medicinal chemistry and drug development.[1] [2] This document outlines both classical and solvent-free methodologies, presenting quantitative data on reaction yields with various bases. Detailed procedures for the reaction, work-up, and purification are provided to ensure reproducibility.

Introduction

The Dieckmann condensation, an intramolecular variant of the Claisen condensation, is a base-catalyzed cyclization of a diester to form a β -keto ester.[3][4] For **diethyl pimelate**, a 1,7-diester, this reaction yields the six-membered ring, 2-ethoxycarbonylcyclohexanone, a valuable intermediate in organic synthesis.[5][6] The choice of base and reaction conditions significantly impacts the reaction's efficiency and yield.[1][7] This note compares common bases such as sodium ethoxide, sodium hydride, and potassium tert-butoxide, providing researchers with the necessary information to select the optimal conditions for their specific needs.



Quantitative Data Summary

The selection of the base is a critical parameter in the Dieckmann condensation, directly influencing the reaction yield. The following table summarizes the performance of various bases in the cyclization of **diethyl pimelate** to 2-ethoxycarbonylcyclohexanone under different conditions.

Base	Solvent	Temperatur e	Reaction Time	Yield (%)	Reference
Potassium tert-Butoxide	Toluene	Reflux	3 h	69	[7]
Sodium Ethoxide	Toluene	Reflux	3 h	60	[7]
Potassium Ethoxide	Toluene	Reflux	3 h	60	[7]
Potassium tert-Butoxide	None	Room Temperature	10 min	69	[7]
Sodium tert- Butoxide	None	Room Temperature	10 min	68	[7]
Potassium Ethoxide	None	Room Temperature	10 min	56	[7]
Sodium Ethoxide	None	Room Temperature	10 min	60	[7]
Sodium Hydride	Toluene	Reflux	20 h	~72	[1]

Experimental Protocols

Two primary protocols are presented: a classical approach using sodium ethoxide in a solvent and a modern, solvent-free method.



Protocol 1: Classical Dieckmann Condensation using Sodium Ethoxide in Toluene

Materials:

- Diethyl pimelate
- Anhydrous Toluene
- Sodium ethoxide (NaOEt) or Sodium metal (Na) and anhydrous ethanol
- · Hydrochloric acid (HCl), 1M solution
- · Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask with reflux condenser and drying tube
- · Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a drying tube, add anhydrous toluene (e.g., 100 mL for a 0.1 mol scale reaction).
- Base Preparation (if using Sodium metal): If preparing sodium ethoxide in situ, carefully add sodium metal (1.1 equivalents) to anhydrous ethanol and stir until all the sodium has reacted. Then, remove the ethanol under reduced pressure and add the anhydrous toluene.



- Reaction: Add sodium ethoxide (1.1 equivalents) to the toluene. Heat the mixture to reflux with vigorous stirring. Add **diethyl pimelate** (1.0 equivalent) dropwise to the refluxing suspension over 30 minutes.
- Reaction Monitoring: Continue refluxing for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Carefully quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~5-6).
 - Transfer the mixture to a separatory funnel and separate the layers.
 - Extract the agueous layer with diethyl ether (3 x 50 mL).
 - Combine the organic layers and wash with brine (2 x 50 mL).
 - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.
 - Purify the resulting crude oil by vacuum distillation to obtain 2ethoxycarbonylcyclohexanone.

Protocol 2: Solvent-Free Dieckmann Condensation using Potassium tert-Butoxide

Materials:

- Diethyl pimelate
- Potassium tert-butoxide (t-BuOK), powdered



- p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
- Mortar and pestle
- Desiccator
- Distillation apparatus

Procedure:

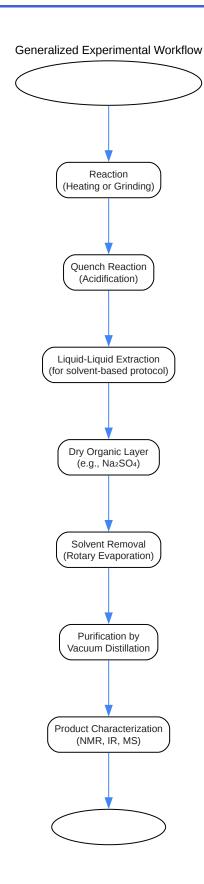
- Reaction: In a mortar, add diethyl pimelate (1.0 equivalent) and powdered potassium tertbutoxide (1.1 equivalents).[7]
- Grinding: Grind the mixture with a pestle at room temperature for 10 minutes. The mixture will solidify.[8]
- Completion and By-product Removal: Place the solidified reaction mixture in a desiccator for 60 minutes to complete the reaction and to evaporate the tert-butanol formed during the reaction.[7][8]
- Neutralization: Neutralize the dried reaction mixture by adding p-toluenesulfonic acid monohydrate until the mixture is acidic.[7][8]
- Purification: Directly distill the neutralized mixture under reduced pressure to yield pure 2ethoxycarbonylcyclohexanone.[7] This method offers a greener and more efficient alternative by eliminating the need for solvents and a separate work-up procedure.[7]

Visualizations

The following diagrams illustrate the chemical transformation and a generalized workflow for the Dieckmann condensation.

Caption: Reaction scheme for the Dieckmann condensation of **diethyl pimelate**.





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Caption: A generalized workflow for the Dieckmann condensation experiment.



Characterization of 2-Ethoxycarbonylcyclohexanone

The final product should be characterized to confirm its identity and purity.

- ¹H NMR (CDCl₃, 400 MHz):
 - δ 1.25 (t, 3H, J=7.1 Hz, -OCH₂CH₃)
 - δ 1.60-1.80 (m, 4H, cyclohexyl-H)
 - δ 2.20-2.40 (m, 4H, cyclohexyl-H adjacent to C=O and CH)
 - δ 3.40 (dd, 1H, J=11.2, 4.5 Hz, CH-CO₂Et)
 - δ 4.18 (q, 2H, J=7.1 Hz, -OCH₂CH₃)
- 13C NMR (CDCl3, 100 MHz):
 - δ 14.1 (-OCH₂CH₃)
 - δ 22.5, 27.8, 39.8, 41.5 (cyclohexyl CH₂)
 - δ 58.6 (CH-CO₂Et)
 - δ 61.2 (-OCH₂)
 - δ 172.5 (C=O, ester)
 - δ 208.0 (C=O, ketone)
- IR (neat, cm⁻¹):
 - ~2940 (C-H stretch)
 - ~1735 (C=O stretch, ester)
 - ~1710 (C=O stretch, ketone)
- Mass Spectrometry (EI):



o m/z 170 (M+)

Troubleshooting

- Low Yield:
 - Ensure all reagents and solvents are anhydrous, as water can hydrolyze the ester and consume the base.
 - Verify the quality and stoichiometry of the base.
 - Ensure the reaction goes to completion by monitoring with TLC.
- Side Reactions:
 - Intermolecular Claisen condensation can occur if the reaction is too concentrated. For solvent-based reactions, maintaining appropriate dilution can minimize this.
 - Hydrolysis of the ester can occur if moisture is present.

Conclusion

The Dieckmann condensation of **diethyl pimelate** is a reliable method for synthesizing 2-ethoxycarbonylcyclohexanone. Both the classical solvent-based and the modern solvent-free methods provide good yields. The choice of protocol may depend on the available equipment and desired environmental impact, with the solvent-free method being a more sustainable option. The detailed protocols and data provided in this application note will aid researchers in successfully performing this important transformation.

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Methodological & Application





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